molecular formula C5H3ClO3 B2485466 5-Chlorofuran-3-carboxylic acid CAS No. 116779-81-8

5-Chlorofuran-3-carboxylic acid

Cat. No.: B2485466
CAS No.: 116779-81-8
M. Wt: 146.53
InChI Key: QGFIXCKXSHFBJX-UHFFFAOYSA-N
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Description

5-Chlorofuran-3-carboxylic acid is a chemical compound belonging to the furan carboxylic acid family. It has gained significant attention in various fields, including medical, environmental, and industrial research. The compound is characterized by a furan ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chlorofuran-3-carboxylic acid typically involves the chlorination of furan-3-carboxylic acid. This can be achieved through various methods, including:

    Direct Chlorination: Using chlorine gas in the presence of a catalyst.

    Substitution Reactions: Employing reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production often utilizes optimized reaction conditions to ensure high yield and purity. This may involve:

    Controlled Temperature and Pressure: To facilitate the chlorination process.

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chlorofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding furan derivatives.

    Reduction: Formation of furan-3-carboxylic acid.

    Substitution: Reactions with nucleophiles to replace the chlorine atom.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed:

    Oxidation Products: Furan derivatives with higher oxidation states.

    Reduction Products: Furan-3-carboxylic acid.

    Substitution Products: Various substituted furan carboxylic acids.

Scientific Research Applications

5-Chlorofuran-3-carboxylic acid has been extensively studied for its applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-Chlorofuran-3-carboxylic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes.

Comparison with Similar Compounds

    Furan-3-carboxylic Acid: Lacks the chlorine substitution, leading to different reactivity and applications.

    5-Bromofuran-3-carboxylic Acid: Similar structure but with a bromine atom, resulting in distinct chemical properties.

Properties

IUPAC Name

5-chlorofuran-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFIXCKXSHFBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116779-81-8
Record name 5-chlorofuran-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Trimethylsilyl-3-furancarboxylic acid (4.1 g) (synthesized in accordance with the method described in Tetrahedron Lett., 25, 4451 (1984)) was dissolved in tetrahydrofuran (100 ml), and N,N-dimethylformamide (3 drops) was added. Oxalyl chloride (3.0 g) was added dropwise under ice-cooling, and the mixture was stirred at room temperature for 30 minutes. Ethanol (100 ml) and triethylamine (4.7 g) were added, and the resulting mixture was stirred at room temperature for 15 hours. The mixture as concentrated under reduced pressure, and water was added to the residue. The mixture was extracted with ethyl acetate, and the extract was washed with water and saturated aqueous sodium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-trimethylsilyl-3-furancarboxylic acid ethyl ester (3.0 g) as oil. 5-Trimethylsilyl-3-furancarboxylic acid ethyl ester (3.0 g) was dissolved in acetonitrile (15 ml), and sulfuryl chloride (2.0 g) in acetonitrile (5 ml) was added dropwise. The mixture was stirred at room temperature for 30 minutes, poured into ice water and extracted with diethyl ether. The extract was washed with 10% aqueous sodium thiosulfate and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and the desired fractions were concentrated under reduced pressure to give 5-chloro-3-furancarboxylic acid ethyl ester (1.9 g) as oil. 5-Chloro-3-furancarboxylic acid ethyl ester (1.9 g) was dissolved in ethanol (15 ml), and 1N aqueous sodium hydroxide (12 ml) was added. The mixture was stirred at room temperature for 1.5 hour and concentrated under reduced pressure. The residue was dissolved in water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride, dried over anhydrous magensium sulfate and concentrated under reduced pressure. Precipaitated crystals were collected by filtration and washed with hexane to give 5-chloro-3-furancarboxylic acid (1.1 g) as crystals.
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Synthesis routes and methods II

Procedure details

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